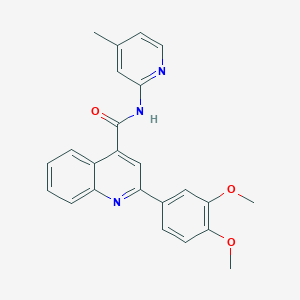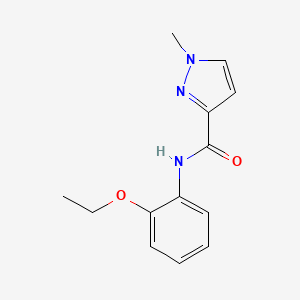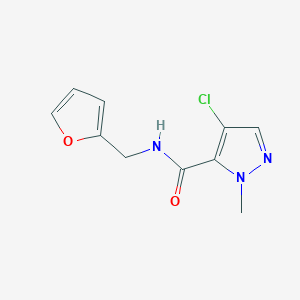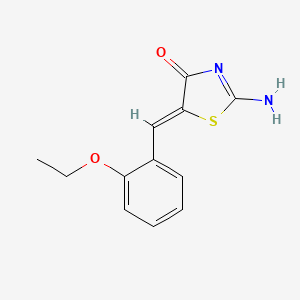
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
説明
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders. DMQX belongs to the class of quinolinecarboxamide derivatives, which have been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves its interaction with the AMPA receptor, which is a subtype of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. The AMPA receptor is responsible for mediating fast excitatory synaptic transmission in the brain, and its activity is regulated by the binding of glutamate, the primary excitatory neurotransmitter in the brain. 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and prevents the channel from opening in response to glutamate binding. This results in a reduction in the flow of ions across the membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in various animal models of neurological disorders. In particular, 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to reduce seizure activity in animal models of epilepsy, alleviate chronic pain in models of neuropathic pain, and reduce anxiety-like behavior in models of anxiety disorders. These effects are thought to be mediated by the blockade of AMPA receptors in key brain regions involved in the pathophysiology of these disorders.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors or neurotransmitter systems. This makes 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide a valuable tool for studying the role of the AMPA receptor in various neurological disorders and for exploring the potential therapeutic benefits of targeting this receptor. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is its relatively low potency compared to other AMPA receptor antagonists, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide and its derivatives. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used for therapeutic purposes. Another area of interest is the exploration of the role of the AMPA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new animal models of neurological disorders that incorporate the use of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide and other AMPA receptor antagonists may provide valuable insights into the pathophysiology of these disorders and potential therapeutic targets.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders, including epilepsy, chronic pain, and anxiety. 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity. By blocking the activity of this receptor, 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce the excitability of neurons and prevent the spread of abnormal electrical activity, which is characteristic of many neurological disorders.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-10-11-25-23(12-15)27-24(28)18-14-20(26-19-7-5-4-6-17(18)19)16-8-9-21(29-2)22(13-16)30-3/h4-14H,1-3H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLOHQFRNSBCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3481550.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3481560.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B3481562.png)


![N-[2-(aminocarbonyl)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3481582.png)
![2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3481583.png)
![5-bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3481595.png)
![ethyl 2-{[3-(4-bromophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3481598.png)

![2-(4-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3481604.png)
![methyl 2-[(2,6-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3481619.png)
![ethyl 5-(aminocarbonyl)-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3481632.png)